molecular formula C4H7NO2S B097563 N-(Acetyl)thiocarbamic acid O-methyl ester CAS No. 16696-87-0

N-(Acetyl)thiocarbamic acid O-methyl ester

Cat. No. B097563
CAS RN: 16696-87-0
M. Wt: 133.17 g/mol
InChI Key: JMKHFRWHKOMIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Acetyl)thiocarbamic acid O-methyl ester, also known as Acetamiprid, is a widely used insecticide belonging to the neonicotinoid class of chemicals. It is a synthetic compound that is highly effective against a wide range of pests, including aphids, whiteflies, thrips, and leafhoppers. Acetamiprid is known for its systemic activity, which means that it is absorbed by plants and distributed throughout the plant's tissues, providing long-lasting protection against pests.

Mechanism Of Action

N-(Acetyl)thiocarbamic acid O-methyl ester acts on the nervous system of insects by binding to the nicotinic acetylcholine receptors, which are responsible for transmitting nerve impulses. This binding results in the disruption of nerve function, leading to paralysis and death of the insect.

Biochemical And Physiological Effects

N-(Acetyl)thiocarbamic acid O-methyl ester has been shown to have minimal impact on non-target organisms, including humans, mammals, and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. However, some studies have shown that N-(Acetyl)thiocarbamic acid O-methyl ester may have negative impacts on certain beneficial insects, such as bees and butterflies, which play a critical role in pollination.

Advantages And Limitations For Lab Experiments

N-(Acetyl)thiocarbamic acid O-methyl ester is widely used in laboratory experiments due to its high efficacy and systemic activity. It is also relatively easy to use and can be formulated into various concentrations and formulations. However, the use of N-(Acetyl)thiocarbamic acid O-methyl ester in laboratory experiments may have limitations, including the potential for non-target effects on beneficial insects and the need for proper disposal of unused or expired chemicals.

Future Directions

There are several future directions for research on N-(Acetyl)thiocarbamic acid O-methyl ester, including the development of new formulations and delivery methods to improve its efficacy and reduce its impact on non-target organisms. Additionally, more research is needed to understand the potential impacts of N-(Acetyl)thiocarbamic acid O-methyl ester on beneficial insects and the environment, as well as to develop alternative insecticides that are more environmentally friendly and sustainable.

Synthesis Methods

N-(Acetyl)thiocarbamic acid O-methyl ester is synthesized by reacting N-cyano-N-methylacetamidine with methyl isothiocyanate in the presence of a base. This reaction results in the formation of N-(Acetyl)thiocarbamic acid O-methyl ester, which is then purified and formulated into various insecticide products.

Scientific Research Applications

N-(Acetyl)thiocarbamic acid O-methyl ester has been extensively studied for its effectiveness as an insecticide and its impact on the environment. Several studies have shown that N-(Acetyl)thiocarbamic acid O-methyl ester is highly effective against a wide range of pests, including those that are resistant to other insecticides. It is also considered to be relatively safe for humans and non-target organisms when used according to the label instructions.

properties

CAS RN

16696-87-0

Product Name

N-(Acetyl)thiocarbamic acid O-methyl ester

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

IUPAC Name

O-methyl N-acetylcarbamothioate

InChI

InChI=1S/C4H7NO2S/c1-3(6)5-4(8)7-2/h1-2H3,(H,5,6,8)

InChI Key

JMKHFRWHKOMIKM-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N=C(OC)S

SMILES

CC(=O)NC(=S)OC

Canonical SMILES

CC(=O)N=C(OC)S

synonyms

N-(Acetyl)thiocarbamic acid O-methyl ester

Origin of Product

United States

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